molecular formula C7H6N4O2S B13762347 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine CAS No. 56488-29-0

3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine

Cat. No.: B13762347
CAS No.: 56488-29-0
M. Wt: 210.22 g/mol
InChI Key: BWRBVGWJITUUMA-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylthio-1H-imidazole-4-carbaldehyde with hydrazine hydrate in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,5-a]pyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects. The sulfur atom may also play a role in modulating the compound’s activity by influencing its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities.

    Imidazo[1,5-a]pyrimidines: Structural analogs with potential therapeutic applications.

    Imidazo[1,5-a]pyridines: Versatile compounds with unique optical and biological properties.

Uniqueness

3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine stands out due to its unique combination of sulfur and nitrogen atoms within the heterocyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

56488-29-0

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

3-methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H6N4O2S/c1-14-7-9-6(11(12)13)5-4-8-2-3-10(5)7/h2-4H,1H3

InChI Key

BWRBVGWJITUUMA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C2N1C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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